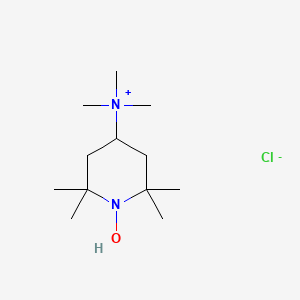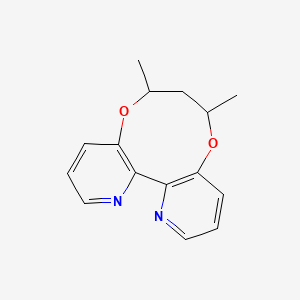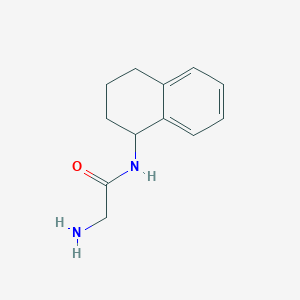![molecular formula C26H31NO2 B12504654 (3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate](/img/structure/B12504654.png)
(3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S,7s)-4-(diméthylamino)tricyclo[3.3.1.1~3,7~]déc-1-yl diphénylacétate est un composé organique complexe caractérisé par sa structure tricyclique unique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (3R,5S,7s)-4-(diméthylamino)tricyclo[3.3.1.1~3,7~]déc-1-yl diphénylacétate implique généralement plusieurs étapes, y compris la formation du noyau tricyclique et la fonctionnalisation subséquente. Les conditions réactionnelles nécessitent souvent un contrôle précis de la température, du pH et l'utilisation de catalyseurs spécifiques pour garantir que la stéréochimie souhaitée est obtenue.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
(3R,5S,7s)-4-(diméthylamino)tricyclo[3.3.1.1~3,7~]déc-1-yl diphénylacétate peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes ou les nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, trioxyde de chrome
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium
Nucléophiles : Halogènes, amines
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(3R,5S,7s)-4-(diméthylamino)tricyclo[3.3.1.1~3,7~]déc-1-yl diphénylacétate a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, telles que les effets anti-inflammatoires ou analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du (3R,5S,7s)-4-(diméthylamino)tricyclo[3.3.1.1~3,7~]déc-1-yl diphénylacétate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne des modifications des voies de signalisation cellulaire et des réponses physiologiques.
Applications De Recherche Scientifique
(3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Propriétés
Formule moléculaire |
C26H31NO2 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
[(3S,5R)-4-(dimethylamino)-1-adamantyl] 2,2-diphenylacetate |
InChI |
InChI=1S/C26H31NO2/c1-27(2)24-21-13-18-14-22(24)17-26(15-18,16-21)29-25(28)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,21-24H,13-17H2,1-2H3/t18?,21-,22+,24?,26? |
Clé InChI |
HXYCLZCFMFFDOM-MHLKLOOYSA-N |
SMILES isomérique |
CN(C)C1[C@@H]2CC3C[C@H]1CC(C2)(C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CN(C)C1C2CC3CC1CC(C3)(C2)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12504576.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12504584.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504586.png)
![(1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12504593.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504596.png)
![1-{N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}piperidine-4-carboxamide](/img/structure/B12504611.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504613.png)
![4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12504617.png)

![6-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504632.png)

![N-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12504646.png)


